Hydron;phosphate

Übersicht

Beschreibung

Hydrogen phosphate, also known as dihydrogen phosphate, is a chemical compound that consists of one hydrogen ion and one phosphate ion. It is commonly used in scientific research due to its unique properties and versatile applications.

Wissenschaftliche Forschungsanwendungen

Isotopic Analysis in Soil Science

- The oxygen isotope composition of phosphate (δ18O‐PO4) is used to study the cycling of phosphorus in soils. An improved purification protocol for soils and organic-rich samples allows for the production of contaminant-free silver phosphate (Ag3PO4), which aids in understanding phosphorus dynamics in soil systems (Tamburini et al., 2010).

Sensor Technology in Biochemistry

- Metal-organic-framework (MOF)-nanozyme-based sensor arrays are used for discriminating and probing various phosphates and their enzymatic hydrolysis, important in biological processes and diseases. These sensor arrays can accurately identify unknown samples containing phosphates in aqueous solutions and biological samples (Qin et al., 2018).

Agricultural and Environmental Sustainability

- Hydrothermal carbonization of animal manures presents a method for reclaiming phosphate for agricultural use and mitigating environmental impacts. This process results in hydrochar containing precipitated phosphate salts, which can be recovered as calcium phosphate, showing promise for sustainable phosphate management (Heilmann et al., 2014).

Wastewater Treatment

- Biological phosphate removal processes are crucial for wastewater treatment. Understanding the role of poly(hydroxyalkanoates) as storage material and polyphosphate as an energy reserve is key to designing and controlling complex biological processes for phosphate removal (van Loosdrecht et al., 1997).

Material Science and Healthcare Applications

- Biocompatible phosphate materials like hydroxyapatite, doped with elements such as Zn2+, Fe3+, and Cr3+, are used in bone and dental implants, drug delivery systems, and as active constituents of sunscreens. These materials show potential for various biomedical and skincare applications (Araujo et al., 2010).

Energy Storage Technology

- Metal phosphides and phosphates are explored as electrode materials for electrochemical supercapacitors. These materials offer advantages over traditional metal oxides/hydroxides in terms of electrical and ion conductivity and device stability (Li et al., 2017).

Geochemistry and Environmental Science

- Research on the sorption and hydrolysis of polyphosphate on aluminum oxides, particularly in the presence of divalent metal cations, is essential for understanding phosphorus mobility, fate, and bioavailability in natural environments (Wan et al., 2019).

Molecular Biology and Biochemistry

- Studies exploring why nature chose phosphate for key roles in signaling, energy transduction, protein synthesis, and genetic material integrity, delve into the complexities of phosphoryl transfer and its regulatory mechanisms (Kamerlin et al., 2013).

Bone Regeneration and Tissue Engineering

- Phosphate groups in synthetic hydrogels have been investigated for their role in bone cell attachment and differentiation, showing potential for use in bone regeneration and tissue engineering applications (Dadsetan et al., 2012).

Agricultural Research

- Understanding mechanisms of plant adaptation to low-phosphate stress and manipulating genes involved in phosphate uptake and metabolism are key in developing crops tolerant to low-phosphate conditions, contributing to sustainable agriculture (López-Arredondo et al., 2014).

Dental and Orthopedic Applications

- Calcium phosphate materials like hydroxyapatite are extensively used in orthopedic and dental applications, playing a significant role in tissue engineering, drug delivery, and regenerative medicine (Sammons, 2015).

Nanoparticle Fertilizers

- Synthetic apatite nanoparticles have been explored as a new class of phosphorus fertilizer, demonstrating potential in enhancing agricultural yield while reducing the risks of water eutrophication (Liu & Lal, 2014).

Pollution Control

- Calcium phosphate, in the form of hydroxyapatite, has been studied for its capacity in water pollution control, particularly in the removal of dyes like Hydron Blue from water solutions (Oubagha et al., 2017).

Sustainability and Resource Management

- Research on sustainable phosphorus recovery and reuse options is critical for addressing concerns of phosphorus scarcity and environmental pollution. Integrated approaches for phosphorus recovery from various waste streams are explored for global phosphorus security (Cordell et al., 2011).

Eigenschaften

IUPAC Name |

hydron;phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

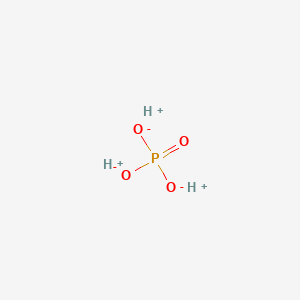

[H+].[H+].[H+].[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.995 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydron;phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.